Cas no 2171251-90-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)

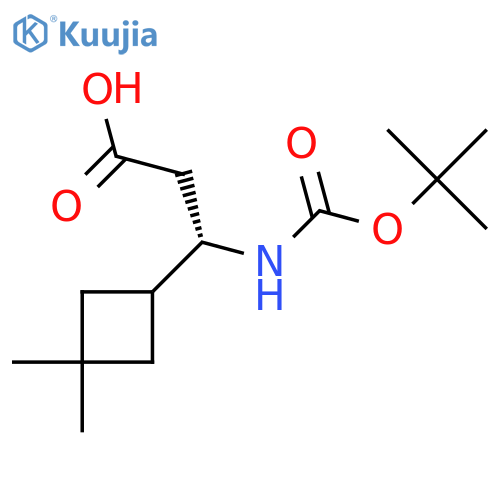

2171251-90-2 structure

商品名:(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid

- EN300-1286121

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid

- 2171251-90-2

-

- インチ: 1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(6-11(16)17)9-7-14(4,5)8-9/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t10-/m0/s1

- InChIKey: VTSUZIMYOITPGG-JTQLQIEISA-N

- ほほえんだ: O(C(C)(C)C)C(N[C@@H](CC(=O)O)C1CC(C)(C)C1)=O

計算された属性

- せいみつぶんしりょう: 271.17835828g/mol

- どういたいしつりょう: 271.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 75.6Ų

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1286121-250mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1286121-1.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1286121-2500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1286121-50mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1286121-10000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1286121-500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1286121-1000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1286121-100mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1286121-5000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid |

2171251-90-2 | 5000mg |

$2858.0 | 2023-10-01 |

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2171251-90-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量